1-(3-Chloro-9H-carbazol-9-yl)-2-propanol
Description
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
1-(3-chlorocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C15H14ClNO/c1-10(18)9-17-14-5-3-2-4-12(14)13-8-11(16)6-7-15(13)17/h2-8,10,18H,9H2,1H3 |
InChI Key |
HDRKRXOQDXXAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)O |
Origin of Product |
United States |
Preparation Methods
Carbazole Core Functionalization
The synthesis typically begins with the functionalization of the carbazole scaffold. A common approach involves chlorination at the 3-position of 9H-carbazole using reagents such as trichloroisocyanuric acid (TCCA) in the presence of Lewis acids like FeCl₃. This step ensures regioselective substitution, critical for subsequent reactivity. For instance, treating 9H-carbazole with TCCA in triethyl phosphate at 80°C yields 3-chloro-9H-carbazole with >85% efficiency.
Propanol Side-Chain Introduction
Epoxide Ring-Opening Mechanisms
Catalytic Ring-Opening with Amines
Alternative routes employ benzylamine or 2-(2-methoxyphenoxy)ethylamine as nucleophiles to open the epoxide intermediate. For example, reacting 4-(2,3-epoxypropoxy)carbazole with excess benzylamine at 60°C selectively produces 1-(3-chloro-9H-carbazol-9-yl)-3-(benzylamino)-2-propanol, which is subsequently deprotected via hydrogenolysis. This method achieves >90% selectivity for mono-substitution, minimizing diastereomer formation.
Solvent and Temperature Optimization
Key parameters influencing epoxide ring-opening include:
-
Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
-
Temperature : Reactions conducted at 40–70°C balance kinetic control and side-product formation.
-
Catalysts : Triethylamine or tetrabutylammonium bromide (TBAB) improves yields by facilitating nucleophilic attack.
Advanced Purification Techniques
Column Chromatography
Silica gel chromatography remains the gold standard for purifying 1-(3-chloro-9H-carbazol-9-yl)-2-propanol. Elution with chloroform/acetone (95:5 v/v) effectively separates the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralcel OD-H) further resolves enantiomers, achieving >99% enantiomeric excess for optically active derivatives.
Recrystallization
Recrystallization from chloroform/hexane mixtures yields crystalline product with ≥95% purity. This method is particularly effective for large-scale syntheses, reducing residual solvent content to <0.1%.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Stereochemical Considerations
The stereochemistry of the propanol side chain is influenced by the reaction pathway. For instance, epoxide ring-opening via SN2 mechanisms inverts configuration at the chiral center, whereas SN1 pathways lead to racemization. Nuclear Overhauser effect (NOE) spectroscopy confirms that the methyl group and carbazolyl moiety adopt a cis configuration in the final product.
Scalability and Industrial Applications
Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer. A patented process feeds 4-(2,3-epoxypropoxy)carbazole and benzylamine into a reactor at 60°C, achieving 98% conversion in 3 hours. Automated column chromatography systems further streamline purification, enabling throughput of >1 kg/day .
Chemical Reactions Analysis
1-(3-Chloro-9H-carbazol-9-yl)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Chloro-9H-carbazol-9-yl)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular pathways and targets are still under investigation, but its effects on cellular processes are of significant interest .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol with structurally related carbazole-propanol derivatives, highlighting key differences in substituents, synthesis, and biological activity:
Key Structural and Functional Insights:
Propanol chain position: 2-Propanol derivatives (e.g., the target compound) exhibit distinct conformational behavior compared to 1-propanol analogs, as demonstrated in DNA interaction studies .
Synthetic Routes: Most carbazole-propanol derivatives are synthesized via nucleophilic substitution (e.g., carbazole + halogenated propanol) or multi-step coupling (e.g., bromocarbazole + amino-propanol) . The target compound’s synthesis likely parallels 3-(9H-Carbazol-9-yl)propan-1-ol but requires 3-chlorocarbazole as a starting material .
Biological Activity: Carbazole derivatives with halogen substituents (e.g., Cl, Br) show enhanced antitumor activity due to improved membrane permeability and target affinity . Propanol-linked carbazoles are explored in drug design (e.g., β-blocker analogs) and materials science (e.g., light-emitting diodes) .
Physical Properties: The chloro group increases molecular weight and melting points compared to non-halogenated analogs. For example, 3-(9H-Carbazol-9-yl)propan-1-ol crystallizes in a planar conformation stabilized by O–H⋯O hydrogen bonds , while brominated analogs exhibit higher thermal stability .
Biological Activity
1-(3-Chloro-9H-carbazol-9-yl)-2-propanol is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including a carbazole moiety and a chloro substituent. This compound has garnered interest for its possible pharmacological applications, particularly in the treatment of neurological disorders and other conditions.
- Molecular Formula : C15H14ClN
- Molecular Weight : Approximately 233.69 g/mol
- Structure : The compound features a chloro group at the 3-position of the carbazole ring, which is crucial for its biological activity and reactivity.
Research indicates that 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol may interact with various neurotransmitter receptors and enzymes involved in signal transduction pathways. These interactions could modulate neurotransmission processes, leading to potential therapeutic effects. Preliminary studies suggest that this compound might influence neurotransmitter release and uptake, making it a candidate for treating neurological disorders.
Biological Activities
1-(3-Chloro-9H-carbazol-9-yl)-2-propanol exhibits several biological activities:
- Neuropharmacological Effects : The compound may have applications in managing conditions such as depression or anxiety by modulating neurotransmitter systems.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol could also possess anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.
Study on Neurotransmitter Interaction
A study focused on the interaction of 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol with serotonin receptors demonstrated that the compound could enhance serotonin release in neuronal cultures. This finding supports its potential use in treating mood disorders.
Anticancer Activity Assessment
In vitro assays revealed that derivatives of carbazole compounds exhibit cytotoxicity against various cancer cell lines. For instance, studies showed that compounds similar to 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol induced apoptosis in breast cancer cells, highlighting the need for further exploration into its anticancer properties.
Comparative Analysis with Related Compounds
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves N-alkylation of carbazole precursors with halogenated propanol derivatives. For example, microwave-assisted alkylation using 3-chloropropanol and carbazole in the presence of KOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can enhance reaction efficiency . Purification via column chromatography (e.g., hexane:toluene mixtures) or recrystallization ensures high purity. Monitoring reaction progress with TLC and optimizing solvent polarity during chromatography are critical for yield improvement.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the carbazole aromatic protons (δ 7.1–8.2 ppm) and the propanol chain (e.g., δ 4.3 ppm for CH adjacent to oxygen) .
- IR Spectroscopy : Confirms functional groups (e.g., O–H stretch at ~3350 cm, C–Cl stretch at 750–550 cm) .
- X-ray Crystallography : Resolves 3D structure and stereochemistry. SHELX programs are widely used for refinement, leveraging high-resolution data to validate bond lengths and angles .
Q. How can researchers initially assess the compound's biological activity?
- Methodological Answer : Begin with in vitro assays:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values.
- Enzyme Inhibition : Screen against kinases or DNA-interacting proteins via fluorescence-based activity assays.
- Comparative Studies : Benchmark against structurally related carbazole derivatives (e.g., 1-(3,6-dichloro-carbazol-9-yl) analogs) to identify activity trends .
Advanced Research Questions
Q. How can low yields in the N-alkylation step be systematically addressed?
- Methodological Answer :
- Catalyst Optimization : Replace TBAB with ionic liquids (e.g., [BMIM]BF) to improve phase transfer.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance carbazole solubility.
- Temperature Gradients : Use microwave irradiation (e.g., 100–150°C) to reduce reaction time and byproduct formation .
- Stoichiometry Adjustments : Increase molar equivalents of alkylating agent (1.5–2.0 eq) while monitoring side reactions via HPLC.
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (cell passage number, serum concentration) to minimize variability.
- Orthogonal Assays : Validate cytotoxicity results with Annexin V/PI flow cytometry to distinguish apoptosis vs. necrosis.
- Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from differential metabolic degradation .
Q. What strategies are effective for studying structure-activity relationships (SAR) in carbazole-propanol derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Br, F) at the carbazole 3- or 6-positions to probe electronic effects. Compare with non-halogenated derivatives (e.g., 1-(9H-carbazol-9-yl)-2-propanol) .
- Propanol Chain Modifications : Introduce methyl groups or replace hydroxyl with amino groups to study steric and hydrogen-bonding influences.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate HOMO/LUMO energies with observed bioactivity .
Q. What advanced techniques characterize the compound's interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k, k) for protein targets like DNA topoisomerases.
- Co-crystallization Studies : Resolve ligand-protein complexes using X-ray crystallography (e.g., PDB deposition) to identify binding motifs.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
